4-乙酰氨基-2-氟苯甲酸

描述

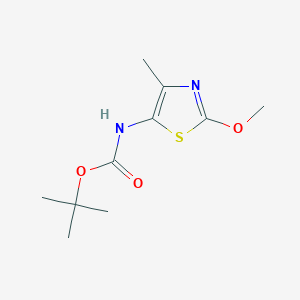

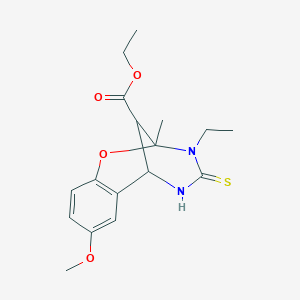

4-Acetamido-2-fluorobenzoic acid, also known as 2-Acetamido-4-fluorobenzoic acid, is a chemical compound with the molecular formula C9H8FNO3 . It has a molecular weight of 197.16 g/mol . The IUPAC name for this compound is 2-acetamido-4-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 4-Acetamido-2-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, an acetamido group, and a carboxylic acid group . The exact 3D conformer and other structural details would require more specific data or computational chemistry resources .Physical And Chemical Properties Analysis

4-Acetamido-2-fluorobenzoic acid has a molecular weight of 197.16 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 66.4 Ų . The exact mass and monoisotopic mass are 197.04882128 g/mol . The compound is also characterized by a complexity of 244 .科学研究应用

抗癌活性

4-乙酰氨基-2-氟苯甲酸衍生物在癌症研究中表现出有希望的结果。例如,从氟取代苯并[b]吡喃衍生的化合物显示出显著的抗肺癌活性。这些化合物通过各种化学反应合成,与参考药物5-氟脱氧尿苷相比,以低浓度展现出抗癌特性(Hammam et al., 2005)。

胆碱酯酶抑制

4-氟苯甲酸衍生物已被研究用于抑制胆碱酯酶,这是神经功能中重要的酶。一项研究合成并测试了各种衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶的有效性。一些化合物表现出与他克林(一种已知的胆碱酯酶抑制剂)相当的活性(Szymański等,2012)。

免疫荧光应用

在免疫荧光领域,4-乙酰氨基-4'-异硫氰酸苯乙烯-2,2'-二磺酸(SITS)衍生物已显示出有效用途。SITS表现出蓝色荧光,特别适用于免疫荧光研究,尤其是用于细胞制剂中的细胞质抗原。其结合需要严格的pH控制,其特性允许与其他荧光染料如FITC和TRITC结合(Rothbarth et al., 1975; Rothbarth et al., 1978)。

抗惊厥特性

一些4-乙酰氨基-2-氟苯甲酸衍生物已被探索其抗惊厥活性。关于α-乙酰氨基-N-苄乙酰胺衍生物,其中包含4-氟苯甲酸,表明在动物模型中对抗癫痫发作具有显著保护作用,一些化合物显示出与苯妥英(一种标准抗惊厥药物)相似的有效性(Kohn et al., 1993)。

抗寄生虫应用

与4-乙酰氨基-2-氟苯甲酸相关的4-氨基-2-乙氧基苯甲酸已显示出抗球虫活性,特别是含有烷基氨基基团的衍生物。这些化合物已在动物模型中对抗寄生虫感染表现出有效性(Rogers et al., 1964)。

作用机制

安全和危害

4-Acetamido-2-fluorobenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

4-acetamido-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZXBXUJIXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-fluorobenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)